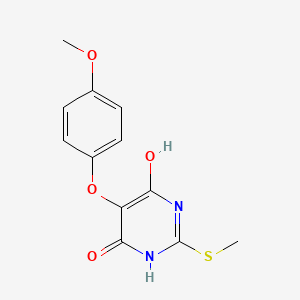

5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol

Description

5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol is a pyrimidine derivative featuring hydroxyl groups at positions 4 and 6, a methylthio (-SCH₃) group at position 2, and a 4-methoxyphenoxy substituent at position 3. This compound is of interest due to its structural similarity to known bioactive pyrimidines, particularly in the context of G-protein-coupled receptor 84 (GPR84) agonism . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name |

4-hydroxy-5-(4-methoxyphenoxy)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-17-7-3-5-8(6-4-7)18-9-10(15)13-12(19-2)14-11(9)16/h3-6H,1-2H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSAWOUGBNZSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(N=C(NC2=O)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166639 | |

| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-(4-methoxyphenoxy)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-42-8 | |

| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-(4-methoxyphenoxy)-2-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 6-hydroxy-5-(4-methoxyphenoxy)-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol is a synthetic compound with a unique molecular structure characterized by its pyrimidine ring and functional groups that suggest potential biological activities. With a molecular formula of and a molecular weight of 280.3 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenoxy group and a methylthio group, which may enhance its biological activity. The structural uniqueness is illustrated in the following table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol | C12H12N2O4S | Contains methoxyphenoxy and methylthio substituents |

| 2-(Methylthio)pyrimidine-4,6-diol | C5H6N2O2S | Simpler structure; lacks methoxyphenyl group |

| 5-(Phenylmethoxy)-2-methylthiopyrimidine-4,6-diol | C12H12N2O3S | Similar core structure; different substituents |

Biological Activities

Research indicates that 5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have shown promise in inhibiting cell proliferation in cancer models such as A431 vulvar epidermal carcinoma cells .

- Antimicrobial Properties : Compounds within the pyrimidine class have been evaluated for their antimicrobial efficacy against several strains, including E. coli, S. aureus, and C. albicans. Although specific data on this compound's antimicrobial activity is limited, similar derivatives have demonstrated notable effectiveness .

- Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological potential of pyrimidine derivatives:

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of thiazolidin-4-one clubbed pyrimidines on HepG2 and MCF-7 cells found that specific derivatives exhibited significant cytotoxicity at concentrations below 100 µM . While the direct impact of 5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol was not specifically mentioned, the findings highlight the potential for similar compounds to exhibit anticancer properties.

- Antioxidant Activity : Research on related compounds has indicated antioxidant capabilities, which are essential for reducing oxidative stress in various biological systems. Compounds with methoxy groups have been noted for their superior antioxidant activity compared to standard antioxidants like α-tocopherol .

Scientific Research Applications

Medicinal Chemistry

5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol has been investigated for its potential role in drug development. Its structural components suggest it may interact effectively with biological targets, making it a candidate for:

- Antiviral Agents : Research indicates that similar pyrimidine derivatives exhibit antiviral properties. The methoxy and methylthio groups may enhance bioactivity against viral infections.

- Anticancer Activity : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. This compound's ability to modulate specific pathways could be explored in cancer therapy.

Agricultural Applications

The compound's properties may also lend themselves to agricultural uses:

- Herbicides : Due to its chemical structure, it may exhibit herbicidal activity against certain weeds. Research into its efficacy and safety profile could lead to the development of new herbicides that are less harmful to the environment.

- Plant Growth Regulators : Its influence on plant growth mechanisms could be studied for use as a growth regulator, enhancing crop yields under specific conditions.

Case Studies and Research Findings

| Study Title | Year | Findings |

|---|---|---|

| Evaluation of Antiviral Activity of Pyrimidine Derivatives | 2020 | Identified potential antiviral properties in structurally similar compounds, suggesting further investigation into 5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol. |

| Anticancer Properties of Novel Pyrimidines | 2021 | Demonstrated that certain pyrimidines inhibit cancer cell lines, indicating a need to explore this compound's effects on tumor growth. |

| Herbicidal Activity of Novel Compounds | 2022 | Reported effective herbicidal action in related compounds, warranting further study on the agricultural applications of this compound. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 2 (Methylthio Group)

The methylthio group at position 2 is a critical determinant of biological activity. Comparisons with related compounds reveal:

- 2-(Hexylthio)pyrimidine-4,6-diol (ZQ16) : Exhibits potent GPR84 agonism (EC₅₀ = 139 nM) . The hexyl chain enhances lipophilicity and receptor binding compared to the shorter methylthio group in the target compound, suggesting that longer alkyl chains improve potency .

- 2-(Pentylsulfanyl)pyrimidine-4,6-diol: Another GPR84 agonist, further supporting the trend that longer alkyl chains at position 2 correlate with higher activity .

- 2-(Methylthio)pyrimidine-4,6-diol (CAS 1979-98-2): Lacks the 5-substituent but shares the methylthio group. Its reduced complexity may lower target specificity compared to the methoxyphenoxy-substituted analog .

Table 1: Impact of Position 2 Substituents on GPR84 Activity

*Estimated based on structural trends.

Substituent Effects at Position 5 (4-Methoxyphenoxy Group)

The 4-methoxyphenoxy group distinguishes the target compound from analogs with simpler or bulkier substituents:

- 5-(4-Bromophenyl)pyrimidine-4,6-diol (CAS 706811-25-8): Used as an intermediate in drug synthesis .

- 4,6-Dichloro-5-methoxypyrimidine: A structurally simpler analog with a methoxy group at position 5. The absence of a phenoxy ring reduces steric bulk, which may limit receptor interactions compared to the target compound .

Table 2: Role of Position 5 Substituents

Core Pyrimidine Modifications

- Pyrimidine-2,4-diol vs. 4,6-diol : Compound 44 (pyrimidine-2,4-diol) showed reduced GPR84 activity compared to 4,6-diol isomers, highlighting the importance of hydroxyl group positioning .

- 6-Alkylpyridine-2,4-diols : Replacing the pyrimidine core with pyridine (e.g., 6-OAU) reduces potency, emphasizing the pyrimidine ring's role in receptor binding .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4-Methoxyphenoxy)-2-(methylthio)pyrimidine-4,6-diol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thionyl chloride (SOCl₂) is commonly used to activate hydroxyl groups in pyrimidine intermediates, facilitating substitution with methoxyphenoxy or methylthio groups . Optimization involves controlling reaction temperature (e.g., ice bath for exothermic steps) and stoichiometric ratios of reagents like sodium methoxide (NaOMe) for deprotonation . Recrystallization from solvent mixtures (e.g., petroleum ether/ethyl acetate) improves purity .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH during workup to isolate intermediates.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry. For example, ¹H NMR can confirm methoxy (δ ~3.8 ppm) and methylthio (δ ~2.5 ppm) groups, while IR identifies hydroxyl stretches (~3200 cm⁻¹) . Discrepancies in peak splitting (e.g., due to tautomerism) are resolved by comparing experimental data with computational predictions (DFT) or variable-temperature NMR .

- Validation : Cross-reference with X-ray crystallography data to confirm bond lengths and angles, as seen in related pyrimidine structures .

Q. How does solubility in polar/nonpolar solvents influence purification strategies?

- Methodology : The compound’s solubility in alkaline solutions (e.g., NaOH) allows for acid-base extraction, while limited solubility in water necessitates use of organic solvents (e.g., dichloromethane) for partitioning . Recrystallization from ethanol/water mixtures enhances purity .

- Challenges : Incompatibility with oxidizing agents requires inert atmospheres during drying .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide structural modifications?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking simulates interactions with biological targets (e.g., enzymes) . For instance, the methoxyphenoxy group may enhance binding to hydrophobic pockets in proteins .

- Validation : Compare computational results with experimental bioassays (e.g., IC₅₀ values for antimicrobial activity) .

Q. What strategies address contradictions in stability data under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, acidic conditions may hydrolyze the methylthio group, while alkaline conditions promote oxidation .

- Resolution : Use Arrhenius plots to extrapolate shelf-life and identify stabilizing additives (e.g., antioxidants like BHT) .

Q. How do crystal packing interactions (e.g., hydrogen bonding, π-stacking) affect the compound’s physicochemical properties?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions. For example, N–H⋯O/S hydrogen bonds in pyrimidine derivatives form supramolecular networks that influence melting points and solubility .

- Implications : Modify substituents (e.g., replacing methoxy with ethoxy) to alter packing efficiency and bioavailability .

Q. What mechanistic insights explain unexpected byproducts during large-scale synthesis?

- Methodology : Use LC-MS/MS to trace byproduct formation. For example, overalkylation at the pyrimidine C4 position may occur due to excess reagent or prolonged reaction times .

- Mitigation : Optimize stoichiometry and employ flow chemistry for better heat/mass transfer .

Methodological Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., drug design or materials science)?

- Approach : Link its electronic properties (e.g., electron-withdrawing methylthio group) to applications in kinase inhibitors or photovoltaic materials. For drug design, use QSAR models to correlate substituents with logP and bioavailability .

- Case Study : Analogous pyrimidines show antimalarial activity via dihydrofolate reductase inhibition, suggesting a similar mechanism .

Q. What advanced separation techniques (e.g., HPLC, membrane filtration) resolve closely related impurities?

- Methodology : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient separates isomers. Membrane filtration (e.g., nanofiltration) removes low-MW impurities while retaining the target compound .

- Validation : Validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.